Chloro(dicyclohexylphenylphosphine)gold(I)
Overview
Description
Chloro(dicyclohexylphenylphosphine)gold(I) is a chemical compound with the linear formula (C6H11)2PCl . It has a molecular weight of 232.73 .
Chemical Reactions Analysis
Chloro(dicyclohexylphenylphosphine)gold(I) is suitable for various types of reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .Physical And Chemical Properties Analysis
Chloro(dicyclohexylphenylphosphine)gold(I) has a refractive index n20/D 1.533 (lit.), a boiling point of 165 °C/12 mmHg (lit.), and a density of 1.054 g/mL at 25 °C (lit.) .Scientific Research Applications
Synthesis and Biological Applications
- Chloro(dicyclohexylphenylphosphine)gold(I) complexes have been synthesized with various ligands, exhibiting broad pharmacological properties. For example, complexes containing tertiary phosphine and heterocyclic compounds like 3-benzyl-1,3-thiazolidine-2-thione demonstrated cytotoxic activity against tumor cell lines, highlighting their potential in cancer therapy (Chaves et al., 2014).
Structural and Physical Properties
- The crystal structures of similar chloro(gold) phosphine complexes, such as chloro(trimethylphosphine)gold(I), have been explored. These studies reveal details about the molecular arrangements and bonding characteristics, which are crucial for understanding their chemical behavior (Angermaier et al., 1994).
Comparative Studies on Cytotoxicity
- Comparative studies on the cytotoxicity and cellular uptake of chloro gold(I) phosphine complexes, including those with phenylphosphine, have shown significant antiproliferative effects in various cancer cell lines. This research emphasizes the potential of these complexes in cancer treatment (Scheffler et al., 2010).
Nanoparticle Encapsulation for Cancer Therapy
- Encapsulation of chloro(triethylphosphine)gold(I) in biocompatible nanoparticles has been investigated for colorectal cancer treatment. This approach enhances the cytotoxic effects against cancer cells, highlighting a promising direction for gold(I) phosphine complex application in nanomedicine (Menconi et al., 2021).
Synthesis Methods
- Efficient synthesis methods for chloro(organophosphine) gold(I) complexes have been reported, demonstrating their utility in pharmaceutical applications like the synthesis of the antiarthritic drug auranofin (Wang et al., 2017).
Effects on Mitochondrial Permeability and Enzyme Inhibition
- Gold(I) compounds, including chloro(triethylphosphine) gold(I), impact mitochondrial functional parameters, such as permeability transition and membrane potential. This effect is primarily due to the inhibition of thioredoxin reductase activity, suggesting a mechanism for their biological activity (Bragadin et al., 2004).
properties
IUPAC Name |
(2-chlorophenyl)-dicyclohexylphosphane;gold(1+) | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26ClP.Au/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h7-8,13-16H,1-6,9-12H2;/q;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFHCHHQUQXVGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3Cl.[Au+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26AuClP+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158786 | |
Record name | Chloro(dicyclohexylphenylphosphine)gold(I) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Chloro(dicyclohexylphenylphosphine)gold(I) | |
CAS RN |
134535-05-0 | |
Record name | Chloro(dicyclohexylphenylphosphine)gold(I) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134535050 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloro(dicyclohexylphenylphosphine)gold(I) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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